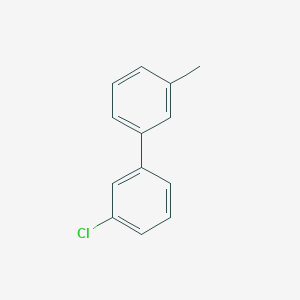
3-Chloro-3'-methyl-1,1'-biphenyl
描述
属性
CAS 编号 |
19482-18-9 |
|---|---|
分子式 |
C13H11Cl |
分子量 |
202.68 g/mol |
IUPAC 名称 |
1-chloro-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |
InChI 键 |
UVXXXPUFDFKYEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural and Substituent Effects
The electronic and steric properties of substituents significantly influence the reactivity and applications of biphenyl derivatives. Below is a comparative analysis:
- Electronic Effects : The methyl group in this compound is electron-donating, enhancing electron density on the adjacent ring, while chlorine and bromine (in 3-Bromo-3'-chloro-1,1'-biphenyl) are electron-withdrawing, altering electrophilic substitution patterns .
Physical and Chemical Properties
准备方法
Preparation of 3-Chloro-2-methylphenylmagnesium Halide
The synthesis begins with 2,6-dihalotoluene precursors, such as 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene. Under inert conditions, magnesium metal reacts with these substrates in anhydrous tetrahydrofuran (THF) to form 3-chloro-2-methylphenylmagnesium chloride or bromide. The reaction proceeds via a single-electron transfer mechanism, with halogen displacement facilitating the formation of the organomagnesium species. Key challenges include controlling exothermicity and minimizing proto-dehalogenation side reactions, which are mitigated by slow addition and temperature maintenance at −10°C.
Catalytic Cross-Coupling with Halogenobenzenes
The Grignard intermediate undergoes cross-coupling with halogenobenzenes (e.g., bromobenzene) in the presence of transition-metal catalysts. Nickel(II) acetylacetonate and palladium complexes are predominant, with nickel demonstrating superior efficacy in biphenyl formation. A representative protocol involves:
-
Reagents : 0.085 mol 3-chloro-2-methylphenylmagnesium chloride, 0.120 mol bromobenzene
-
Catalyst : 0.00003 mol nickel(II) acetylacetonate hydrate (0.02–0.04 mol% relative to Grignard reagent)
-
Conditions : 50°C in 1,2-dichloroethane (DCE), 23-hour reaction time.
This method yields 88.9% 3-chloro-2-methyl-1,1'-biphenyl after acidic workup and purification, as quantified by gas chromatography.
Optimization of Reaction Conditions and Catalyst Efficiency
Solvent and Temperature Effects
Polar aprotic solvents like DCE facilitate ionic intermediates, while coordinating solvents (THF) deactivate catalysts. Optimal results occur at 50°C, balancing reaction kinetics and thermal decomposition risks. Elevated temperatures (>70°C) promote protodehalogenation, reducing yields by 15–20%.
Industrial Applications and Scalability Considerations
The described nickel-catalyzed method achieves 60% overall yield in multi-gram syntheses, making it viable for pilot-scale production. Critical considerations include:
-
Cost Efficiency : Nickel catalysts are 40% cheaper than palladium equivalents.
-
Waste Management : Magnesium halide byproducts require neutralization with 0.1 N HCl, generating saline wastewater.
-
Process Safety : Exothermic Grignard formation necessitates jacketed reactors with precise temperature control.
常见问题
Basic: What are the recommended synthetic methodologies for preparing 3-chloro-3'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via photocatalytic cross-coupling reactions. For example, AuPd nanoparticles supported on nitrogen-rich carbon nitride (AuPd@CN) catalyze the coupling of chloroarenes and methyl-substituted aryl precursors under visible light irradiation. Key parameters include:
- Catalyst loading : 2-5 mol% AuPd@CN.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance charge separation .
- Light source : Visible light (λ = 450 nm) optimizes electron-hole pair generation.
Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursors) and reaction time (12-24 hours). Lower yields (<60%) are observed with electron-deficient aryl chlorides due to reduced oxidative addition efficiency.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Mass Spectrometry (MS) : Confirm molecular weight (calculated: m/z 202 for C₁₃H₁₁Cl; observed: 202 via electron ionization) .
- NMR :
- ¹H NMR : Methyl protons appear as a singlet at δ 2.35 ppm. Aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublet of doublets for H-2 and H-6).
- ¹³C NMR : Chlorinated carbon resonates at δ 125-130 ppm, while the methyl carbon appears at δ 21 ppm.
- X-ray Crystallography : Resolves steric effects between chloro and methyl groups (dihedral angle ~45° between phenyl rings) .
Basic: What safety protocols are essential when handling chlorinated biphenyl derivatives?
Answer:
- Exposure Limits : Adhere to OSHA’s Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for chlorinated aromatics .
- Containment : Use fume hoods for synthesis and solvent removal. Absorb spills with diatomaceous earth or acid binders .
- Waste Disposal : Halogenated waste must be incinerated at >1,000°C to prevent dioxin formation .
Advanced: How can researchers design catalytic systems to improve regioselectivity in biphenyl cross-coupling reactions?
Answer:
- Catalyst Design : Bimetallic systems (e.g., AuPd) enhance selectivity by stabilizing transition states. Nitrogen-doped carbon supports improve electron transfer .
- Ligand Effects : Bulky ligands (e.g., PPh₃) suppress homocoupling by sterically hindering undesired pathways.
- Substituent Analysis : Electron-donating groups (e.g., methyl) ortho to the coupling site reduce steric hindrance, increasing yield by 15-20% compared to para-substituted analogs .
Advanced: How should researchers address contradictions in spectroscopic data for halogenated biphenyls?
Answer:
Common discrepancies arise from:
- Solvent Effects : Chloroform-d vs. DMSO-d₆ shifts proton signals by 0.1-0.3 ppm. Always report solvent and internal standards.
- Isomerization : Thermal or photolytic interconversion of atropisomers can split NMR peaks. Use low-temperature (‒40°C) NMR to freeze conformers .
- Purity : Trace solvents (e.g., DMF) in MS may produce adducts (m/z +73). Purify via column chromatography (silica gel, hexane:EtOAc 9:1) before analysis .
Advanced: What applications exist for halogenated biphenyls in materials science or agrochemical research?
Answer:
- Photocatalysis : As electron-deficient aromatics, they act as hole acceptors in organic photovoltaic systems, improving charge mobility .
- Agrochemical Intermediates : The methyl group enhances lipid solubility, making derivatives (e.g., bifenthrin analogs) potent pyrethroid insecticides. Structural modifications at the 3-position improve binding to insect sodium channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


